Dracunculin

Description

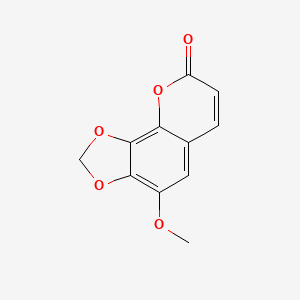

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-[1,3]dioxolo[4,5-h]chromen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-13-7-4-6-2-3-8(12)16-9(6)11-10(7)14-5-15-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIKZCCKJTXOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C(=C1)C=CC(=O)O3)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415753 | |

| Record name | 4-Methoxy-2H,8H-[1,3]dioxolo[4,5-h][1]benzopyran-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dracunculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28843-40-5 | |

| Record name | 6-Methoxy-7,8-methylenedioxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28843-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2H,8H-[1,3]dioxolo[4,5-h][1]benzopyran-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dracunculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 221 °C | |

| Record name | Dracunculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Purification Methodologies for Dracunculin

Extraction Techniques from Natural Sources

The initial step in isolating Dracunculin involves extracting the desired compounds from the plant matrix. Ethanolic extracts are commonly employed, as ethanol (B145695) is effective in solubilizing a wide range of phytochemicals, including coumarins. researchgate.netresearchgate.nettandfonline.com Other organic solvents such as petroleum ether, hexane, methanol, ethyl acetate (B1210297), and dichloromethane, or mixtures thereof, are also utilized depending on the polarity of the target compounds and the specific Artemisia species. researchgate.netnih.govijresm.com For instance, petroleum ether extracts of Artemisia dracunculus aerial parts have yielded alkylamides, with this compound being identified among the isolated compounds. researchgate.net More recently, deep eutectic solvents (DES) have emerged as a greener alternative for extracting bioactive compounds from Artemisia dracunculus, demonstrating potential for efficient recovery. researchgate.net The choice of solvent and extraction method is critical for maximizing the yield and preserving the integrity of heat-sensitive compounds like coumarins. ijresm.comupt.ro

Chromatographic Separation Strategies

Following extraction, crude plant extracts are subjected to various chromatographic techniques to separate this compound from other co-extracted compounds.

Column chromatography (CC) serves as a fundamental technique for the initial fractionation of crude extracts. This method typically utilizes a stationary phase, most commonly silica (B1680970) gel, packed into a column. researchgate.netresearchgate.nettandfonline.com The extract is loaded onto the top of the column, and a mobile phase, often a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, chloroform, methanol, or their mixtures), is passed through. researchgate.netresearchgate.net Compounds separate based on their differential affinities for the stationary and mobile phases, with less polar compounds eluting first. youtube.com Flash column chromatography, a faster variant of CC, is frequently employed to expedite the separation process. researchgate.net Medium Pressure Liquid Chromatography (MPLC) is another technique that can be used for further purification of fractions obtained from initial column chromatography. researchgate.net

Thin-layer chromatography (TLC) is a rapid and cost-effective technique widely used for monitoring the progress of column chromatography, identifying compounds, and assessing the purity of fractions. bjbms.orgwikipedia.orglibretexts.org It involves applying the sample as a spot onto a thin layer of adsorbent material (typically silica gel) coated on a plate. wikipedia.org The plate is then placed in a chamber containing a mobile phase, which moves up the plate via capillary action, separating the components. wikipedia.orglibretexts.org Visualization of separated compounds, including this compound, is often achieved by observing the plate under UV light or by spraying it with specific visualizing reagents. bjbms.orgwikipedia.org Preparative TLC can also be employed for the isolation of small quantities of pure compounds. researchgate.nettandfonline.com

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size. wikipedia.orglcms.cz This technique uses porous gel beads as the stationary phase, where larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores and elute later. wikipedia.org GPC is particularly useful for separating compounds of different molecular weights and can be applied in the purification of natural products. wikipedia.orglcms.cz

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for both analytical and preparative separation of complex mixtures, offering high resolution and sensitivity. researchgate.netresearchgate.netnih.govrotachrom.com Reversed-phase HPLC (RP-HPLC) is a common mode used for isolating compounds like this compound, employing non-polar stationary phases (e.g., C18 or RP-8 columns) and polar mobile phases, typically mixtures of water or buffer with organic solvents such as acetonitrile (B52724) or methanol. researchgate.netnih.govgoogle.com Detection is often performed using UV detectors, as coumarins exhibit characteristic UV absorption. researchgate.netgoogle.com Preparative HPLC is utilized when larger quantities of purified this compound are required. researchgate.netmdpi.com HPLC coupled with mass spectrometry (HPLC-MS) is invaluable for confirming the identity and purity of the isolated compound. researchgate.netmdpi.com

Advanced Purification Approaches in Natural Product Chemistry

Beyond the standard chromatographic techniques, advanced methods contribute to the efficient isolation of this compound. Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are liquid-liquid partition techniques that offer high separation efficiency without the need for a solid stationary phase, making them suitable for purifying sensitive compounds. nih.govrotachrom.comhut-verlag.de The use of specialized stationary phases, such as Sephadex LH-20 gel, can also be employed in column chromatography for further purification steps. tandfonline.comnih.gov Furthermore, the development of green extraction and purification methodologies, utilizing environmentally friendly solvents and techniques, is an ongoing area of research in natural product chemistry. researchgate.netupt.roresearchgate.net

Compound List

this compound

Bis-dracunculin

(Z)-p-hydroxy cinnamic acid

Stigmasterol

β-sitosterol

Betulinic acid

Apigenin

Dihydroluteolin

Scoparol

Nepetin

Bonanzin

3′,4′-dihydroxy bonanzin

Pellitorine

Neopellitorine A

Neopellitorine B

Herniarin

Scoparone

Isoscopoletin

Artemceramide-B

Taraxerol

Taraxerol acetate

Trans-ethyl caffeate

5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran (B1164247)

Eupatilin

Jaceosidin

6-acetyl-2,2-dimethylchroman-4-one (B155515)

Loliolide

Artemyrianins A–G

Plastochromanol-8

Alkylresorcinols

Demethoxy curcumin

Bis-demethoxy curcumin

Dicoumarol

Isofraxidin

Fraxidin

Daphnotin

Daphnoretin

Scoparon

Atemicapin C

Structural Characterization and Elucidation Techniques for Dracunculin

Spectroscopic Analysis Methods

Spectroscopic techniques are pivotal in elucidating the structure of organic molecules by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a comprehensive view of the carbon-hydrogen framework.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It relies on the magnetic properties of atomic nuclei. For the structural elucidation of dracunculin (7-methoxycoumarin), both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound (7-methoxycoumarin) displays signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. A characteristic ¹H NMR spectrum of 7-methoxycoumarin (B196161) in deuterochloroform (CDCl₃) shows distinct signals for the aromatic and vinylic protons of the coumarin (B35378) core, as well as a sharp singlet for the methoxy (B1213986) group protons. chemicalbook.com For instance, the protons at positions 3 and 4 of the α-pyrone ring typically appear as doublets, with their coupling constant (J-value) confirming their cis or trans relationship. The protons on the benzene (B151609) ring also show characteristic splitting patterns based on their substitution. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift values in the ¹³C NMR spectrum of 7-methoxycoumarin are indicative of the type of carbon atom (e.g., carbonyl, aromatic, vinylic, or aliphatic). A publication on compounds from Artemisia dracunculus reported the ¹³C NMR data for 7-methoxycoumarin, showing characteristic downfield shifts for the carbonyl carbon (C-2) and the oxygen-bearing aromatic carbon (C-7), while the methoxy carbon appears at a typical upfield position. scispace.com

Table 1: ¹H NMR Spectroscopic Data for this compound (as 7-Methoxycoumarin)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.65 | d | 9.5 |

| H-5 | 7.37 | d | 8.5 |

| H-6 | 6.83 | dd | 8.5, 2.5 |

| H-8 | 6.80 | d | 2.5 |

| 7-OCH₃ | 3.87 | s | - |

Data obtained in CDCl₃. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound (as 7-Methoxycoumarin)

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 162.5 |

| C-3 | 112.1 |

| C-4 | 143.2 |

| C-4a (C-10) | 112.5 |

| C-5 | 128.6 |

| C-6 | 112.6 |

| C-7 | 160.7 |

| C-8 | 100.5 |

| C-8a (C-9) | 155.5 |

| 7-OCH₃ | 55.5 |

Data reported from isolation studies of Artemisia dracunculus. scispace.com

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound (7-methoxycoumarin), cross-peaks would be observed between H-3 and H-4, confirming their vicinal relationship on the α-pyrone ring. Similarly, correlations between adjacent aromatic protons, such as H-5 and H-6, would be visible, helping to establish the connectivity of the benzene ring. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding. For a planar molecule like 7-methoxycoumarin, NOESY can confirm the spatial relationships between adjacent protons. For instance, a NOESY correlation would be expected between the methoxy protons (7-OCH₃) and the proton at the H-8 position, as well as H-6, confirming the position of the methoxy group on the aromatic ring. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). The HSQC spectrum of 7-methoxycoumarin is instrumental in unambiguously assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal at δ 3.87 would show a cross-peak with the carbon signal at δ 55.5, confirming the assignment of the methoxy group. researchgate.netsdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The mass spectrum of 7-methoxycoumarin shows a molecular ion peak [M]⁺ at m/z 176, which corresponds to its molecular weight. scispace.commassbank.eu The fragmentation pattern provides structural information. A common fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule from the α-pyrone ring. For 7-methoxycoumarin, this results in a prominent fragment ion at m/z 148. Subsequent loss of a methyl radical (•CH₃) from the methoxy group leads to a fragment at m/z 133. scispace.comresearchgate.net

Table 3: EI-MS Fragmentation Data for this compound (as 7-Methoxycoumarin)

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 176 | [M]⁺ | High |

| 148 | [M - CO]⁺ | High |

| 133 | [M - CO - CH₃]⁺ | Moderate |

Data derived from published mass spectra. scispace.commassbank.eu

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike EI-MS, ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (7-methoxycoumarin), an ESI-MS spectrum would be expected to show a strong signal at m/z 177, corresponding to the [M+H]⁺ ion. While ESI itself causes little fragmentation, tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the selected precursor ion (e.g., m/z 177). The fragmentation in ESI-MS/MS often follows different pathways than in EI-MS, providing complementary structural information. For instance, the fragmentation of the [M+H]⁺ ion of coumarins in ESI-MS/MS also commonly involves the loss of CO.

Accurate Mass Analysis

Accurate mass analysis is a cornerstone in the characterization of glycoproteins like this compound, providing a precise determination of its molecular weight. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are utilized to ascertain the mass of the intact glycoprotein (B1211001). nih.govscispace.com Early studies using HPLC with a molecular sieve matrix determined the molecular mass of native Draculin to be approximately 88.5 kDa. nih.govunimib.it Non-reduced SDS-PAGE analysis yielded a comparable molecular mass of about 83 kDa. nih.govscispace.com This high mass is indicative of a large polypeptide chain heavily modified with carbohydrate moieties.

| Technique | Observed Molecular Mass (kDa) |

| High-Performance Liquid Chromatography (HPLC) | 88.5 |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), non-reduced | ~83 |

This table presents reported molecular mass values for the glycoprotein this compound, determined by different analytical methods.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique for examining the structural features of glycoproteins. creative-proteomics.com By measuring the absorption of infrared radiation, this method provides information on the functional groups and secondary structure of the protein component, as well as the composition of the carbohydrate moieties. creative-proteomics.comacs.org For a glycoprotein such as this compound, the IR spectrum would be expected to display characteristic absorption bands. The amide I and amide II bands, typically found around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, are indicative of the protein backbone's conformation. The broad absorption region between 1000 and 1200 cm⁻¹ is characteristic of the C-O and C-C stretching vibrations of the glycan portions of the molecule. nih.gov The specific pattern of these sugar-related bands can offer a fingerprint of the glycosylation profile. researchgate.netacs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Structural Feature |

| Amide I | ~1650 | C=O stretching of the peptide backbone |

| Amide II | ~1550 | N-H bending and C-N stretching of the peptide backbone |

| Carbohydrate Bands | 1000 - 1200 | C-O and C-C stretching of glycan units |

This table illustrates typical infrared absorption bands expected for a glycoprotein like this compound and their structural assignments.

Ancillary Chemical Derivatization for Structural Confirmation (e.g., Acid Methanolysis)

To fully elucidate the carbohydrate components of a glycoprotein, chemical derivatization techniques are often necessary. Acid methanolysis is a standard procedure for the analysis of monosaccharide composition. nih.gov This process involves treating the purified glycoprotein with methanolic hydrochloric acid, which cleaves the glycosidic bonds and converts the constituent monosaccharides into their corresponding methyl glycosides. nih.govnih.gov These volatile derivatives can then be readily analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov For this compound, this analysis would reveal the types and relative quantities of the monosaccharides that comprise its glycan chains, which is crucial as the biological activity of this compound is highly dependent on its glycosylation. nih.gov

The structural confirmation of the linkages between these monosaccharides can be further investigated by permethylation analysis, followed by acid hydrolysis, reduction, and acetylation to yield partially methylated alditol acetates (PMAAs), which provide detailed information on the original glycosidic linkages. nih.gov

Biosynthesis and Metabolic Pathways of Dracunculin

Putative Biosynthetic Precursors

The biosynthesis of coumarins, including dracunculin, originates from the shikimate pathway, which is fundamental for the production of aromatic amino acids imsc.res.inphdcourses.dkuclouvain.be. The primary precursors for the phenylpropanoid pathway are phenylalanine and tyrosine phdcourses.dkuclouvain.be. These amino acids are converted into cinnamic acid and p-coumaric acid, respectively, through the action of enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) phdcourses.dkuclouvain.be.

The general pathway leading to coumarins involves intermediates such as cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid imsc.res.inphdcourses.dkuclouvain.be. For this compound (6-methoxy-7,8-methylenedioxycoumarin), specific modifications are required to incorporate the methoxy (B1213986) group at position 6 and the methylenedioxy bridge across positions 7 and 8 of the coumarin (B35378) ring imsc.res.in. While the precise precursors directly leading to these unique substitutions are not definitively detailed in the available literature, they are understood to be derived from the common phenylpropanoid intermediates through a series of enzymatic hydroxylations, methylations, and cyclization events imsc.res.inphdcourses.dkuclouvain.be.

Enzymatic Mechanisms in this compound Biosynthesis

The formation of the basic coumarin skeleton typically involves several key enzymatic steps. Initially, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) phdcourses.dkuclouvain.be. This activated compound then undergoes a series of modifications, including hydroxylation and subsequent intramolecular cyclization (lactonization) to form the coumarin ring phdcourses.dkuclouvain.be. Enzymes such as cinnamate-4-hydroxylase (C4H) and coumarin hydroxylase or coumarin synthase are generally implicated in these transformations phdcourses.dkuclouvain.be.

For this compound, specific enzymatic machinery is required to introduce the methoxy and methylenedioxy functionalities. The methylenedioxy group, formed by the reaction of vicinal hydroxyl groups with a one-carbon unit, often involves specific methylenedioxy-forming enzymes imsc.res.in. Similarly, the methoxy group at position 6 is likely introduced by O-methyltransferases, which catalyze the methylation of hydroxyl groups imsc.res.inphdcourses.dk. The precise enzymes responsible for these specific modifications in this compound biosynthesis within Artemisia species have not been extensively characterized in the reviewed literature.

Genetic Basis and Regulation of Biosynthetic Pathways

The genetic underpinnings of this compound biosynthesis, including the specific genes encoding the enzymes involved or the organization of these genes into biosynthetic gene clusters, remain largely uncharacterized in the published research phdcourses.dknih.gov. In plants, the biosynthesis of secondary metabolites like coumarins is typically governed by complex regulatory networks. These networks often involve transcription factors (e.g., MYB, bHLH, WRKY families) that control the expression of genes encoding biosynthetic enzymes in response to developmental signals, environmental stimuli (such as light, temperature, or stress), and internal signaling pathways phdcourses.dkuclouvain.benih.gov. Without the identification of specific genes for this compound production, a detailed understanding of its regulatory mechanisms cannot be established.

Biotechnological Approaches for Pathway Elucidation and Engineering

The elucidation and potential engineering of this compound's biosynthetic pathway can be approached using various modern biotechnological tools.

Pathway Elucidation :

Bioinformatics : Tools such as antiSMASH, MIBIG, and BLAST are invaluable for identifying potential gene clusters responsible for natural product biosynthesis and for predicting the functions of associated enzymes based on sequence homology phdcourses.dknih.gov.

Genomics and Metabolomics : High-throughput sequencing of plant genomes and detailed analysis of the plant's metabolic profiles can help pinpoint candidate genes and metabolic routes involved in this compound production nih.gov.

Isotopic Labeling : The incorporation of isotopically labeled precursors (e.g., ¹³C or ²H) into this compound can trace the metabolic flow, identify intermediate compounds, and confirm enzymatic steps in the pathway uclouvain.be.

Enzyme Studies : Investigating the activity of crude enzyme extracts or purified enzymes from Artemisia species on potential substrates can help identify the specific enzymes catalyzing key reactions uclouvain.be.

Pathway Engineering :

Heterologous Expression : Once key genes are identified, they can be expressed in heterologous host systems (e.g., bacteria like E. coli or yeast) to reconstruct the biosynthetic pathway for controlled production and modification nih.gov.

Metabolic Engineering : Modifying the endogenous metabolic pathways within the producing organism or a suitable host can redirect metabolic flux towards increased this compound synthesis nih.gov.

Currently, specific biotechnological efforts focused on the production or engineering of this compound are not extensively documented in the provided literature.

Compound Information Table

Table 1: Chemical Classification and Properties of this compound

| Property | Detail | Source(s) |

| Chemical Name | 6-methoxy-7,8-methylenedioxycoumarin (DCC) | mdpi.comimsc.res.in |

| Synonymous Names | 4-methoxy- evitachem.comfoodb.cadioxolo[4,5-h]chromen-8-one; 7,8-methylenedioxy-6-methoxycoumarin | thegoodscentscompany.com |

| Chemical Class | Coumarin and derivatives | imsc.res.inevitachem.comfoodb.ca |

| Molecular Formula | C₁₁H₈O₅ | imsc.res.in |

| Physical State | Solid (inferred) | evitachem.com |

| Solubility | Slightly soluble in water (inferred) | evitachem.com |

| Cellular Location | Cytoplasm (inferred) | evitachem.com |

Chemical Synthesis and Structural Modifications of Dracunculin

Total Synthesis Strategies for the Dracunculin Core Structure

The total synthesis of this compound, as a complex natural product, is not extensively documented in the provided literature. Current research primarily focuses on the isolation and structural elucidation of this compound from natural sources, such as the roots of Artemisia incisa acgpubs.orgresearchgate.net. The methodologies employed for isolation and identification typically involve chromatographic techniques like column chromatography, HPLC, and spectroscopic analyses, including NMR (1D and 2D) and mass spectrometry acgpubs.orgresearchgate.net. While the literature discusses total synthesis strategies for other complex natural products, such as sesquiterpenoids and lignans (B1203133) dokumen.pubescholarship.orgresearchgate.net, specific published total synthesis routes for the this compound core structure are not detailed in the retrieved results.

Semi-Synthesis Approaches for this compound Derivatization

Semi-synthesis and derivatization of this compound are areas where research is still developing. The primary focus in the available literature has been on isolating this compound and other related compounds from plant extracts. For instance, this compound was isolated alongside other known compounds like taraxerol, β-sitosterol, and scopoletin (B1681571) from Artemisia incisa acgpubs.orgresearchgate.net. While general chemical derivatization methods are discussed in the context of analytical chemistry, such as silylation for GC analysis research-solution.com or derivatization for HPLC detection researchgate.netnih.govmdpi.com, specific examples of semi-synthetic modifications applied directly to this compound for the purpose of creating new derivatives or enhancing its properties are not explicitly detailed. However, the presence of this compound within Artemisia species, which are known to contain a diverse array of bioactive compounds, suggests potential for future derivatization studies researchgate.netresearchgate.net.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are not explicitly described in the provided search results. The literature highlights the isolation of this compound and its presence in various plant extracts, alongside other compounds like scopoletin and flavonoids, which have been investigated for their potential antiprotozoal activities researchgate.nettandfonline.comtandfonline.comcolab.ws. Studies on related compounds, such as coumarins and flavonoids, have explored structure-activity relationships (SAR) to guide the design of novel analogues with improved biological properties tandfonline.commdpi.com. For example, research into coumarin (B35378) and flavonoid analogues has focused on the role of hydroxyl groups and molecular size in mediating antitrypanosomal activity tandfonline.comtandfonline.com. While these studies provide a framework for analogue design, specific synthetic efforts targeting this compound analogues are not presented.

Structure-Activity Relationship (SAR) Investigations of Synthesized Analogues

Preliminary structure-activity relationship (SAR) studies have been mentioned in relation to compounds isolated from Artemisia incisa, which include this compound acgpubs.org. These studies indicated that certain isolated compounds exhibited antibacterial activity, with specific compounds showing promising results against bacterial strains like Staphylococcus epidermidis and Staphylococcus aureus researchgate.net. For instance, compound 1 (artemceramide-B) and this compound (compound 7) showed excellent activity against S. epidermidis and S. aureus, with this compound having an MIC of 0.0815 mg/mL and 1.000 mg/mL, respectively researchgate.net. However, the SAR investigations mentioned are preliminary and focus on the isolated natural products rather than synthesized analogues. General SAR principles for related compound classes, such as alkylamides and flavonoids, have been discussed in the context of their biological activities, including antimicrobial and antiprotozoal effects researchgate.nettandfonline.commdpi.com. These studies suggest that structural features like the presence of hydroxyl groups and specific amino acid sequences can influence activity, providing a basis for future SAR investigations of this compound derivatives.

Biological Activities and Molecular Pharmacology of Dracunculin

In Vitro and Cell-Based Assay Systems

Dracunculin has demonstrated significant bioactivity in various in vitro and cell-based assay systems, particularly concerning its impact on adipogenesis and its potential as an antiparasitic agent.

Anti-adipogenic Activity in Mesenchymal Stromal Cells

This compound exhibits potent anti-adipogenic effects when tested in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) induced to differentiate into adipocytes. These effects are mediated through the modulation of key molecular pathways and transcription factors involved in adipogenesis.

Studies have shown that this compound dose-dependently inhibits the accumulation of intracellular lipids within mesenchymal stromal cells undergoing adipogenic differentiation researchgate.netuni.lunih.gov. This reduction in lipid accumulation is a hallmark of suppressed adipogenesis.

Table 1: Anti-adipogenic Effects of this compound on Lipid Accumulation

| Effect on Lipid Accumulation | Observation | Citation(s) |

| Inhibition of accumulation | Dose-dependent inhibition observed in hBM-MSCs | researchgate.netuni.lunih.gov |

This compound's anti-adipogenic mechanism involves the regulation of critical transcription factors that drive adipocyte differentiation. Specifically, this compound has been shown to inhibit the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer binding protein alpha (C/EBPα) in adipogenically induced hBM-MSCs researchgate.netuni.lunih.govnih.gov. These transcription factors are master regulators of adipogenesis, and their downregulation by this compound contributes to the suppression of adipocyte differentiation.

Table 2: Regulation of Adipogenic Transcription Factors by this compound

| Transcription Factor | Observed Effect on Expression/Levels | Citation(s) |

| PPARγ | Inhibition of expression/levels | researchgate.netuni.lunih.govnih.gov |

| C/EBPα | Inhibition of expression/levels | researchgate.netuni.lunih.govnih.gov |

Further investigation into this compound's mechanism of action has revealed its influence on key intracellular signaling pathways, notably the AMPK and Wnt/β-catenin pathways researchgate.netuni.lunih.gov. This compound treatment was observed to activate the AMPK pathway, evidenced by an increase in AMPK phosphorylation researchgate.netuni.lunih.gov. This activation subsequently leads to the activation of the Wnt/β-catenin signaling pathway, indicated by increased Wnt10b expression researchgate.netuni.lunih.gov. The activation of the Wnt/β-catenin pathway is associated with the stabilization and nuclear translocation of β-catenin, which in turn can suppress adipogenic transcription factors like PPARγ uni.lunih.gov. Specifically, this compound treatment resulted in significantly increased nuclear levels of β-catenin and diminished nuclear PPARγ levels in adipogenically induced hBM-MSCs uni.lu.

Table 3: Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Observed Modulation | Citation(s) |

| AMPK | Activation (evidenced by increased phosphorylation) | researchgate.netuni.lunih.gov |

| Wnt/β-catenin | Activation (via AMPK, evidenced by increased Wnt10b expression and increased nuclear β-catenin levels) | researchgate.netuni.lunih.gov |

Antitrypanosomal Activity (e.g., against Trypanosoma brucei brucei)

This compound, identified as a coumarin (B35378) derivative, has been evaluated for its antitrypanosomal activity against Trypanosoma brucei brucei tandfonline.comnih.gov. In a study investigating compounds isolated from Artemisia elegantissima, this compound was among those tested. While other compounds from the same study, such as scopoletin (B1681571) and 3',4'-dihydroxy bonanzin, demonstrated significant antitrypanosomal potential with low minimum inhibitory concentrations (MICs), the specific quantitative antitrypanosomal activity data for this compound itself was not detailed in the examined literature tandfonline.comnih.gov. The study suggested that phenolic compounds, including coumarins and flavonoids like this compound, possess antitrypanosomal potential, with molecular structure, hydroxyl group number, and substitution patterns playing a role in activity tandfonline.com.

Antibacterial Activity (e.g., against Staphylococcus epidermidis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli)

Specific research detailing the direct antibacterial activity of isolated this compound against Staphylococcus epidermidis, Staphylococcus aureus, Klebsiella pneumoniae, or Escherichia coli was not found within the scope of the provided search results. While essential oils from Artemisia dracunculus have shown antibacterial effects against pathogens like S. aureus and E. coli nih.gov, and other compounds have been investigated for their activity against these bacteria frontiersin.orgbiomedpharmajournal.orgnih.govmdpi.com, direct experimental data for this compound's efficacy against these specific bacterial species is not available in the reviewed literature.

Compound List:

this compound

Mechanistic Investigations at the Cellular and Subcellular Levels

To elucidate the underlying mechanisms responsible for this compound's anti-adipogenic properties, studies have focused on its impact on critical cellular signaling pathways. Research indicates that this compound activates the AMP-activated protein kinase (AMPK) and the Wnt/β-catenin signaling pathways uni.lunih.gov. This activation is evidenced by an increase in AMPK phosphorylation and elevated expression of Wnt10b following this compound treatment uni.lunih.gov. Furthermore, this compound treatment of adipogenically induced hBM-MSCs resulted in a significant increase in nuclear β-catenin levels, correlating with a diminished presence of nuclear PPARγ uni.lunih.gov.

This compound's mechanism involves suppressing adipogenesis by interfering with the transcription factor signaling cascade. It has been shown to decrease both the mRNA and protein levels of PPARγ and C/EBP-α, as well as the adipocyte-specific transcription factor SREBP1c uni.lu. The activation of the Wnt/β-catenin pathway by this compound is mediated through AMPK, as demonstrated by the compound's ability to increase AMPK phosphorylation, which is typically suppressed during adipogenesis uni.lu. Moreover, this compound treatment led to a reduction in ERK1/2 phosphorylation, although its effects on p38 and JNK phosphorylation were not statistically significant uni.lu. The activation of Wnt receptors, influenced by this compound, appears to inhibit adipogenic differentiation by suppressing PPARγ activity through the nuclear translocation of β-catenin uni.lu.

Table 1: Effects of this compound on Adipogenesis Markers in hBM-MSCs

| Marker | Effect of this compound | Notes |

| Lipid Accumulation | Inhibited | Dose-dependent inhibition observed in adipogenically induced hBM-MSCs. |

| PPARγ Expression | Inhibited | Inhibition of mRNA and protein levels. |

| C/EBPα Expression | Inhibited | Inhibition of mRNA and protein levels. |

| SREBP1c Expression | Inhibited | Inhibition of mRNA and protein levels. |

Future Perspectives and Research Trajectories for Dracunculin

Exploration of Undiscovered Biological Activities

While Draculin is renowned for its anticoagulant properties, its full biological activity spectrum remains largely uncharted. Future research will likely delve into activities beyond hemostasis, driven by its structural characteristics and evolutionary origins.

Draculin is a member of the lactotransferrin family of proteins, which are known to have antimicrobial functions in other mammals. wikipedia.org This evolutionary link strongly suggests that Draculin may possess inherent antimicrobial or immunomodulatory properties. Research into the saliva of sanguivorous leeches and vampire bats has revealed a complex cocktail of molecules with functions including anti-inflammatory, antimicrobial, and neural-disrupting activities. nih.gov For instance, some natural compounds like punicalagin (B30970) have demonstrated both antimicrobial and immunomodulatory effects, highlighting the potential for dual-action therapeutics. researchgate.net Future investigations should, therefore, focus on screening Draculin for antibacterial and antifungal activity against a panel of clinically relevant pathogens. Furthermore, its potential to modulate immune responses, such as cytokine release or immune cell activation, warrants exploration. Uncovering such activities could significantly broaden the therapeutic applications of Draculin beyond its current focus on thrombosis and stroke.

Innovations in Biosynthetic Engineering for Sustainable Production

The production of functional, recombinant Draculin is a critical step for its therapeutic development. As a complex glycoprotein (B1211001), its biological activity is intrinsically linked to its post-translational modifications, specifically glycosylation. maastrichtuniversity.nlnih.gov This presents both challenges and opportunities for biosynthetic engineering.

The biological activity of Draculin is highly dependent on the correct glycosylation of the native protein. wikipedia.orgmaastrichtuniversity.nlnih.gov Studies have shown that controlled chemical deglycosylation leads to a progressive loss of its anticoagulant function, indicating that the oligosaccharide chains are essential for its activity against Factor Xa. maastrichtuniversity.nlnih.gov This makes the choice of expression system paramount. While various platforms for recombinant protein production exist, each with its own characteristics, the goal for Draculin is a system that can replicate the necessary complex glycosylation patterns sustainably and scalably.

| Expression System | Key Characteristics | Potential for Draculin Production |

| Mammalian Cells (e.g., HEK293, CHO) | Capable of complex, human-like glycosylation. Established platforms for therapeutic protein production. nih.govpatheon.cominsights.bio | High potential for producing functionally active Draculin with native-like glycans. Optimization of culture conditions and genetic engineering can enhance yields. insights.bio |

| Insect Cells (e.g., Sf9 with baculovirus) | High expression levels and good for post-translational modifications, though glycosylation differs from mammals (e.g., paucimannosidic N-glycans). nih.govresearchgate.net | May require glycoengineering to produce fully active Draculin. Strategies to humanize the glycosylation pathway in insect cells are an active area of research. nih.govnih.gov |

| Yeast (e.g., Pichia pastoris) | High-density cultivation and high yields. However, typically produces high-mannose type N-glycans which can affect activity and immunogenicity. | Significant glycoengineering would be required to produce Draculin with the correct glycosylation for optimal activity. |

| Plants (e.g., Nicotiana benthamiana) | Cost-effective and scalable production. Glycosylation is different from mammals but can be engineered. scielo.org.mx | A viable option for large-scale, sustainable production, but would necessitate engineering of the plant's glycosylation machinery. |

Future innovations will likely focus on the "glycoengineering" of these expression systems to produce Draculin with optimized and consistent glycosylation profiles. nih.govnih.gov This could involve the introduction of specific glycosyltransferases or the knockout of enzymes that produce undesirable glycan structures. nih.gov Furthermore, the development of robust and scalable manufacturing platforms, such as suspension cell cultures in single-use bioreactors, will be crucial for the sustainable and cost-effective production of recombinant Draculin. insights.bio

Advancements in Synthetic Chemistry for Novel Therapeutic Leads

The chemical synthesis of a large and complex glycoprotein like Draculin remains a formidable challenge and is currently a nascent area of research. The complete synthesis of such a molecule is not yet feasible. However, advancements in peptide synthesis and chemical ligation techniques could open avenues for the synthesis of smaller, functionally active fragments or mimetics of Draculin.

Future research in this domain could focus on:

Fragment-Based Synthesis: Synthesizing specific domains of Draculin that are responsible for its interaction with coagulation factors. Structure-activity relationship (SAR) studies on these synthetic fragments could elucidate the key amino acid residues and glycan structures necessary for its inhibitory activity.

Glycopeptide Synthesis: Developing methods to synthesize specific glycopeptide portions of Draculin to precisely study the role of individual glycan structures in its function.

Scaffold-Based Mimetics: Using the known structural information of Draculin's active site to design and synthesize smaller, non-peptide molecules (mimetics) that mimic its function. rsc.org This approach has been successful in developing synthetic analogs for other complex natural products.

While the total synthesis of Draculin is a long-term goal, these synthetic strategies can provide invaluable tools for understanding its mechanism of action and for the rational design of novel, more "drug-like" anticoagulants with improved pharmacological properties.

Role in Natural Product-Based Drug Discovery and Development

Draculin stands as a prime example of a natural product with significant potential as a lead compound for drug discovery and development. patsnap.com Its unique, noncompetitive inhibition of Factor Xa makes it a highly attractive starting point for the creation of new antithrombotic therapies. nih.gov

The journey of Draculin from bat saliva to a potential therapeutic is a testament to the value of exploring unique biological niches for novel drug leads. patsnap.com A drug candidate derived from Draculin, desmoteplase, has been investigated in clinical trials for the treatment of stroke. scientificinquirer.com Although the development of desmoteplase has faced challenges, the foundational research highlights the therapeutic promise of Draculin.

Future directions in this area include:

Lead Optimization: Utilizing the Draculin structure as a scaffold to design and synthesize derivatives with enhanced properties, such as improved stability, oral bioavailability, and a more favorable pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of Draculin and its synthetic analogs to understand how these changes affect its biological activity. This knowledge is crucial for designing more potent and selective inhibitors.

Targeting New Indications: Exploring the potential of Draculin-based compounds for other cardiovascular conditions where anticoagulation is beneficial.

The story of Draculin underscores the importance of natural products in providing novel chemical structures and biological activities that can be harnessed for the development of new medicines. patsnap.com

Q & A

Q. How can inter-lab variability be minimized in multicenter this compound trials?

- Methodological Answer : Standardize protocols via centralized training and calibration of equipment. Use reference materials (e.g., NIST-certified compounds) for cross-lab validation. Analyze data with mixed-effects models to account for lab-specific random effects .

Contradiction Management Framework

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.